CLDQ
Overview
Description
3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple tert-butyl groups and a chloro substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and solvents like tetrahydrofuran.
Major Products: The major products formed depend on the specific reaction and reagents used. .
Scientific Research Applications
3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione involves its interaction with molecular targets through its functional groups. The tert-butyl groups and chloro substituent play a crucial role in its reactivity and binding affinity. The compound can participate in various pathways, including oxidative and reductive processes, depending on the environmental conditions and the presence of other reactants .
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’,5-Tri-tert-butyl-5’-chloro-[1,1’-bi(cyclohexylidene)]-2,2’,5,5’-Tetraene-4,4’-dione stands out due to its unique combination of tert-butyl groups and a chloro substituent. Similar compounds include:
3,3’,5,5’-Tetra-tert-butyl-4,4’-diphenoquinone: Known for its use as an antioxidant and in organic synthesis.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Used as a UV stabilizer in polymers
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3-tert-butyl-5-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClO2/c1-22(2,3)16-10-14(11-17(20(16)26)23(4,5)6)15-12-18(24(7,8)9)21(27)19(25)13-15/h10-13H,1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAWLOMDHNZVPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)Cl)C(C)(C)C)C=C(C1=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712349 | |
Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42933-96-0 | |
Record name | 3,3',5-Tri-tert-butyl-5'-chloro[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10712349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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